molecular formula C20H16O6 B1242795 Cladosporol

Cladosporol

Cat. No. B1242795
M. Wt: 352.3 g/mol
InChI Key: LARAKOUQDSHWJV-RORDDOKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladosporol is a natural product found in Cladosporium tenuissimum, Alternaria alternata, and Cladosporium cladosporioides with data available.

Scientific Research Applications

Antitumor Properties and Growth Inhibition Cladosporol has shown significant antitumor effects. One study revealed that Cladosporol isolated from the fermentation broth of Alternaria alternata var. monosporus notably inhibited the growth of human gastric carcinoma cell lines in vitro and in vivo. It demonstrated a selective ability to kill cancer cells, especially the MGC-803 gastric cancer cell line, in a concentration- and time-dependent manner. The compound also exhibited antitumor activity in nude mice bearing MGC-803 gastric cancer xenografts, suggesting its potential as a growth inhibitory agent for human gastric carcinoma (Chen et al., 2009).

Binding Properties and Cell Cycle Regulation Cladosporols have been characterized for their binding properties and cell cycle regulation. Cladosporol B, an oxidate form of Cladosporol A, exhibited higher efficiency in inhibiting cell proliferation due to robust G0/G1-phase arrest and p21(waf1/cip1) overexpression. It acts as a PPARγ partial agonist with lower affinity and reduced transactivation potential compared to the full agonists Cladosporol A and rosiglitazone, indicating its role in the antiproliferative and proapoptotic activities (Zurlo et al., 2016).

Antibacterial and Cytotoxic Activities A study on marine algal-derived endophytic fungus Cladosporium cladosporioides EN-399 reported the isolation of Cladosporol derivatives, which displayed antibacterial activity against various bacteria and significant cytotoxicity against specific cancer cell lines, demonstrating their potential in therapeutic applications (Li et al., 2017).

Inhibition of Adipogenesis and Control of Cancer Cell Growth Research also indicates that Cladosporols, as natural PPARγ agonists, inhibit adipogenesis in 3T3-L1 preadipocytes and may interfere with HT-29 cancer cell growth and migration, showing their potential application in controlling obesity-related diseases and cancer (Rapuano et al., 2021).

Induction of Apoptosis in Cancer Cells Another study highlighted the cytotoxic effects of Cladosporol A isolated from the endophytic fungus Cladosporium cladosporioides. It revealed that Cladosporol A induces apoptosis and autophagy in human breast (MCF-7) cancer cells through ROS-mediated autophagic flux, indicating its potential as a lead compound for anticancer drug discovery (Koul et al., 2017).

properties

Product Name

Cladosporol

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

(1aR,2R,7aR)-2,3-dihydroxy-6-[(1R)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]-2,7a-dihydro-1aH-naphtho[2,3-b]oxiren-7-one

InChI

InChI=1S/C20H16O6/c21-11-3-1-2-9-8(4-6-12(22)14(9)11)10-5-7-13(23)16-15(10)17(24)19-20(26-19)18(16)25/h1-3,5,7-8,18-21,23,25H,4,6H2/t8-,18+,19-,20+/m0/s1

InChI Key

LARAKOUQDSHWJV-RORDDOKRSA-N

Isomeric SMILES

C1CC(=O)C2=C([C@H]1C3=C4C(=C(C=C3)O)[C@H]([C@@H]5[C@H](C4=O)O5)O)C=CC=C2O

Canonical SMILES

C1CC(=O)C2=C(C1C3=C4C(=C(C=C3)O)C(C5C(C4=O)O5)O)C=CC=C2O

synonyms

cladosporol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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